Home > Products > Screening Compounds P115336 > β-Amyloid (1-42), rat TFA
β-Amyloid (1-42), rat TFA -

β-Amyloid (1-42), rat TFA

Catalog Number: EVT-242793
CAS Number:
Molecular Formula: C₁₉₉H₃₀₇N₅₃O₅₉S.C₂HF₃O₂
Molecular Weight: 4532.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
β-Amyloid (1-42), rat TFA is a 42-aa peptide, shows cytotoxic effect on acute hippocampal slices, and used in the research of Alzheimer's disease.
Overview

β-Amyloid (1-42), rat TFA is a peptide consisting of 42 amino acids, primarily studied in the context of Alzheimer's disease. It is known for its role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The peptide exhibits significant cytotoxic effects on neuronal tissues, particularly in the hippocampus, and is utilized extensively in research to understand the mechanisms underlying Alzheimer's disease pathology and potential therapeutic interventions .

Source

The peptide is derived from the amyloid precursor protein and is synthesized for research purposes. Commercially, it is available from various suppliers, including BioCat GmbH and Sigma-Aldrich, where it is often provided as a trifluoroacetic acid salt to enhance solubility and stability during experiments .

Classification

β-Amyloid (1-42) falls under the category of neurotoxic peptides and is classified as a bioactive compound. Its aggregation properties and interactions with neuronal cells classify it as a significant molecule in neurobiology and pharmacology .

Synthesis Analysis

Methods

The synthesis of β-Amyloid (1-42) typically employs solid-phase peptide synthesis techniques. The process involves the sequential addition of protected amino acids onto a resin support. Key methods include:

  • Fmoc Chemistry: This approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids, allowing for selective deprotection and coupling under mild conditions.
  • Use of Preformed Aminoacyl Fluorides: This method enhances efficiency by minimizing aggregation during synthesis, which is a common challenge with β-Amyloid peptides due to their propensity to form aggregates both on-resin and in solution .

Technical Details

The synthesis process begins with the attachment of the first amino acid to a solid support, followed by iterative cycles of deprotection and coupling. Specific conditions such as temperature control (often around 40-55°C) are crucial for optimizing yield and purity. The final product undergoes cleavage from the resin using strong acids like hydrogen fluoride, followed by purification techniques such as reverse-phase high-performance liquid chromatography .

Molecular Structure Analysis

Structure

The molecular structure of β-Amyloid (1-42) consists of a linear chain of 42 amino acids with specific sequences that promote aggregation. The sequence includes hydrophobic residues that facilitate intermolecular interactions leading to fibril formation.

Data

The molecular formula for β-Amyloid (1-42) is C202H313N45O61S, with a molecular weight of approximately 4510.73 g/mol. Its structure can be represented as follows:

Amino Acid Sequence DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA\text{Amino Acid Sequence }\quad \text{DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA}

This sequence highlights critical regions responsible for its biological activity and aggregation propensity .

Chemical Reactions Analysis

Reactions

β-Amyloid (1-42) undergoes several chemical reactions that contribute to its aggregation behavior:

  • Aggregation: The peptide readily forms oligomers and fibrils through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  • Degradation: It can also be subject to enzymatic degradation by proteolytic enzymes, which may influence its toxicity and aggregation state.

Technical Details

Studies have shown that modifications in the peptide structure can significantly alter its aggregation kinetics and cytotoxicity. For instance, substituting certain amino acids or altering their sequence can lead to variations in fibril formation rates and neurotoxicity profiles .

Mechanism of Action

Process

The mechanism by which β-Amyloid (1-42) exerts its toxic effects involves several steps:

  1. Aggregation: Upon release from neurons, β-Amyloid (1-42) aggregates into oligomers that are particularly toxic to synaptic function.
  2. Neurotoxicity: These oligomers disrupt cellular homeostasis, leading to increased oxidative stress, inflammation, and ultimately neuronal cell death.
  3. Plaque Formation: Over time, these aggregates contribute to plaque deposition in the brain, further exacerbating neurodegeneration associated with Alzheimer's disease .

Data

Research indicates that even low concentrations of β-Amyloid (1-42) can induce significant cytotoxicity in neuronal cultures, highlighting its potency as a neurotoxin .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: β-Amyloid (1-42), rat TFA typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide due to its trifluoroacetic acid salt form.

Chemical Properties

  • Stability: The stability of β-Amyloid (1-42) can vary based on environmental conditions such as pH and temperature. Aggregation tends to increase at physiological temperatures.
  • pH Sensitivity: The peptide exhibits varying solubility at different pH levels, impacting its biological activity.

Relevant data indicate that proper handling and storage conditions are crucial for maintaining the integrity of β-Amyloid (1-42) during experiments .

Applications

Scientific Uses

β-Amyloid (1-42), rat TFA has diverse applications in scientific research:

  • Alzheimer's Disease Studies: It serves as a model for studying amyloid plaque formation and neurotoxicity associated with Alzheimer's disease.
  • Drug Development: Researchers utilize this peptide to screen potential therapeutic agents aimed at inhibiting amyloid aggregation or mitigating its toxic effects.
  • Neuroscience Research: It is employed in studies examining synaptic function and neuronal signaling pathways disrupted by amyloid toxicity.
Pathogenesis of β-Amyloid (1-42)-Induced Neurodegeneration

Role in Alzheimer’s Disease Progression: Amyloid Cascade Hypothesis Revisited

β-Amyloid (1-42) (Aβ42) is a 42-amino acid peptide that serves as the primary constituent of senile plaques in Alzheimer’s disease (AD). The amyloid cascade hypothesis posits that Aβ42 accumulation is the initiating molecular event in AD pathogenesis, triggering downstream neurotoxic effects. Recent studies using rat Aβ42 models reveal that soluble oligomers—not insoluble fibrils—correlate strongly with cognitive decline. These oligomers disrupt synaptic function by binding to neuronal membranes via the hydrophobic C-terminal domain (residues 31–42), which is absent in the shorter Aβ1-40 isoform [1] [5].

Table 1: Key Pathogenic Features of Aβ42 in AD Models

FeatureMechanismExperimental Evidence
Soluble OligomersSynaptic receptor blockadeImpaired LTP in hippocampal slices [1]
Oxidative StressMethionine-35 mediated ROS production↑ Lipid peroxidation in neuronal cultures [5]
Plaque-Independent ToxicityMicroglial phagocytosis activationFlow cytometry of BV-2 microglia [9]

The redox-active methionine residue at position 35 (Met35) is critical for Aβ42-induced oxidative stress. Met35 facilitates electron transfer reactions that generate hydrogen peroxide and lipid peroxides, causing protein carbonylation and DNA oxidation in hippocampal neurons. This oxidative damage precedes plaque deposition in rat intracerebroventricular injection models [1] [5].

Comparative Analysis of Aβ1-42 vs. Aβ1-40 in Sporadic and Familial AD Models

Aβ42 exhibits markedly higher pathogenicity than Aβ1-40 due to two key structural properties:

  • Enhanced hydrophobicity: The additional isoleucine and alanine residues (Ile41-Ala42) promote β-sheet formation and oligomer stability [1] [9].
  • Membrane interaction dynamics: Aβ42 integrates deeper into lipid bilayers compared to Aβ40, disrupting membrane fluidity and ion channel function [9].

Table 2: Biophysical and Pathogenic Differences Between Aβ Isoforms

PropertyAβ1-42Aβ1-40
Aggregation KineticsSeconds (rapid oligomerization)Hours
Fibril MorphologySingle protofilamentPaired β-sheets [1]
Familial AD LinkageArctic (E22G), Iowa (D23N) mutationsSwedish (KM670/671NL) mutation [1]
Ratio in FAD↑ Aβ42/Aβ40 (>1.5x control)↓ Aβ40 [1]

In Down syndrome models (chromosome 21 triplication), Aβ42 constitutes >60% of amyloid deposits versus 40-50% in sporadic AD. Transgenic rats expressing familial AD (FAD) mutations show altered γ-secretase processivity, favoring Aβ42 production through presenilin-1 conformational shifts [1] [8].

Synergistic Interactions Between Aβ1-42 and Tau Hyperphosphorylation

Aβ42 initiates a cascade of tau pathology through kinase activation pathways:

  • GSK-3β upregulation: Aβ42 oligomers activate glycogen synthase kinase-3β via NMDA receptor-mediated calcium influx, leading to tau phosphorylation at Ser202/Thr205 epitopes [3] [6].
  • Feedforward loop: Phosphorylated tau (p-tau) at Thr231 promotes Aβ42 aggregation by stabilizing oligomeric seeds, creating a self-amplifying cycle of neurodegeneration [6].

Human biomarker studies reveal a disease-specific synergy: Plasma Aβ42 and p-tau181 show strong correlation in AD patients (r=0.699, p<0.001) but not in Parkinson’s disease or frontotemporal dementia. Aβ42 explains 47.7% of p-tau variance in AD regression models after correcting for age and clinical severity [3] [6].

In rat hippocampal neurons, Aβ42 injection induces axon-to-soma mislocalization of hyperphosphorylated tau within 72 hours, preceding neurofibrillary tangle formation by 4 weeks. This spatial redistribution disrupts microtubule-based transport and mitochondrial trafficking [7] [8].

Neurovascular Unit Dysfunction and Blood-Brain Barrier Compromise

Aβ42 directly compromises blood-brain barrier (BBB) integrity through multifactorial mechanisms:

  • Endothelial toxicity: Aβ42 binds platelet-derived growth factor receptor β (PDGFRβ) on cerebral endothelial cells, reducing tight junction proteins (claudin-5, occludin) by 40-60% [7] [8].
  • Pericyte degeneration: Aβ42 activates matrix metalloproteinase-9 (MMP-9) in pericytes, degrading basement membrane collagen IV and increasing capillary leakage [7].

Table 3: Temporal Progression of Aβ42-Induced Vascular Pathology

Time Post-InjectionVascular PathologyFunctional Consequence
3 days↑ PECAM-1/CD31 expressionLeukocyte adhesion
7 daysFibrinogen extravasationPerivascular inflammation [7]
30 daysα-SMA overexpression in vesselsChronic hypoperfusion [7]

Rat models demonstrate cerebral hypoperfusion precedes neuronal loss, with a 30% reduction in cortical blood flow observed 14 days after intrahippocampal Aβ42 injection. This vascular dysfunction correlates with astrocytic end-foot detachment and impaired glymphatic clearance of Aβ42, creating a pathogenic feedback loop [7] [8].

Properties

Product Name

β-Amyloid (1-42), rat TFA

Molecular Formula

C₁₉₉H₃₀₇N₅₃O₅₉S.C₂HF₃O₂

Molecular Weight

4532.04

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.